2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one
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Overview
Description
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxy group, a nitrophenyl group, and a dimethylcyclohexenone moiety, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,4-dimethylcyclohex-2-en-1-one with 4-nitrobenzaldehyde in the presence of a base, followed by reduction and hydrolysis steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography are often used for purification .
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[Oxidized(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Reduction: Formation of 2-[Hydroxy(4-aminophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a fluorescent sensor for selective detection of metal ions like cadmium (Cd2+).
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, it binds to metal ions, leading to a change in its fluorescence properties. The hydroxy and nitrophenyl groups play crucial roles in these interactions, facilitating binding and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[Hydroxy(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one is unique due to its combination of a cyclohexenone ring with hydroxy and nitrophenyl groups. This structure imparts specific chemical reactivity and fluorescence properties, making it valuable for applications in sensing and material science.
Properties
CAS No. |
642442-31-7 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
2-[hydroxy-(4-nitrophenyl)methyl]-4,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H17NO4/c1-15(2)8-7-13(17)12(9-15)14(18)10-3-5-11(6-4-10)16(19)20/h3-6,9,14,18H,7-8H2,1-2H3 |
InChI Key |
BHNNTJKJJFNUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)C(=C1)C(C2=CC=C(C=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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